Eriojaposide A
Description
Structure
2D Structure
Properties
CAS No. |
290308-51-9 |
|---|---|
Molecular Formula |
C24H38O11 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+ |
InChI Key |
FFYPJOJFUJFYAT-AATRIKPKSA-N |
SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
Isomeric SMILES |
CC1=CC(=O)CC(C1/C=C/C(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
Synonyms |
(6R,9R)-3-oxo-alpha-ionyl-9-O-beta-xylopyranosyl-(1''-6')-beta-glucopyranoside eriojaposide A |
Origin of Product |
United States |
Occurrence, Distribution, and Chemotaxonomy
Botanical Source Organisms of Eriojaposide A
This compound has been reported in several plant genera and species. These primary botanical sources include plants known for their diverse phytochemical profiles.
Primary Plant Genera and Species
Key plant sources where this compound has been found include Eriobotrya japonica (loquat), Calotropis procera, and Rosa sericea Lindl.. uni.lunih.govfloraofnepal.orgcabidigitallibrary.orgscribd.com Other studies have also identified Eriojaposide B, a related compound, in Viola yedoensis. mdpi.com
Eriobotrya japonica : The loquat tree, native to southeastern China and Japan, is a well-known source. cabidigitallibrary.orggrowables.netwikipedia.org It is widely cultivated globally in subtropical and mild temperate climates. cabidigitallibrary.orggrowables.netwikipedia.org
Calotropis procera : This species, commonly known as apple of Sodom or giant milkweed, is another reported source. scribd.comburundiflora.comwikipedia.org It is native to Northern and Tropical Africa, Western Asia, South Asia, and Indochina. wikipedia.org
Rosa sericea Lindl. : This rose species is found in regions including China, India, Myanmar, and Bhutan, typically at higher altitudes. biomedgrid.com
Geographical Distribution and Ecological Niche
The geographical distribution of this compound is linked directly to the distribution of its source plants. Eriobotrya japonica is found across various regions with subtropical to mild temperate climates, including East Asia, the Mediterranean, Australia, and the Americas, often cultivated or naturalized. cabidigitallibrary.orggrowables.net Calotropis procera thrives in warm, dry environments and is found in Northern and Tropical Africa, Western Asia, South Asia, and Indochina, often colonizing disturbed or overgrazed lands. scribd.comwikipedia.org Rosa sericea Lindl. is primarily distributed in mountainous areas of China and neighboring countries. biomedgrid.com
The ecological niches of these plants vary. Eriobotrya japonica prefers sheltered locations for fruit production, although it can grow in diverse subtropical environments. growables.net Calotropis procera is known for its drought and salt tolerance, often found in sandy soils in low rainfall areas. scribd.com Rosa sericea Lindl. is adapted to higher altitudes and thrives in mountaintop areas, valley slopes, or sun-exposed dry lands. biomedgrid.com
Intra-species and Cultivar-based Variation in this compound Content
Intra-species variation, or variation among individuals of the same species, can influence the content of chemical compounds like this compound. libretexts.orgnih.govresearchgate.net While specific data on this compound variation within different cultivars or populations was not extensively detailed in the search results, studies on other plant compounds demonstrate that genetic factors and environmental conditions can lead to significant differences in metabolite accumulation within a species. usp.brresearchgate.net For example, research on Berberis darwinii showed considerable variation in alkaloid content across different locations and plant organs. mdpi.com Similarly, studies on loquat (Eriobotrya japonica) cultivars have focused on variations in fruit tissue structure and quality, which can be linked to underlying genetic and metabolic differences. ishs.orgnih.gov
Distribution within Plant Tissues and Organs
Studies on other plant species indicate that the concentration of bioactive compounds can be highest in specific organs such as roots, leaves, or stems, depending on the compound and the plant species. mdpi.comfrontiersin.org For example, research on Berberis darwinii found the highest concentrations of berberine (B55584) and palmatine (B190311) in the roots, followed by stems, with lower levels in leaves and seeds. mdpi.com The distribution of elements in Iris species also varied among different organs, with some elements accumulating more in roots or aerial parts depending on the species. e3s-conferences.org Different plant organs have distinct roles in survival and metabolism, which can influence nutrient and metabolite distribution. frontiersin.orgplos.org Leaves are often metabolically active and can have high nutrient content, while roots are important for absorption and storage. frontiersin.org
Further research is needed to specifically detail the distribution and concentration of this compound within the various tissues and organs of its source plants, such as the leaves, stems, roots, flowers, and fruits of Eriobotrya japonica, Calotropis procera, and Rosa sericea Lindl..
Isolation and Structural Elucidation Methodologies
Extraction Strategies for Eriojaposide A
Extraction is the initial process used to obtain crude extracts containing this compound from plant tissues. This involves using suitable solvents to dissolve the target compound and other soluble components from the plant matrix.
Solvent Systems and Optimization Parameters
Different solvent systems are employed for the extraction of natural compounds, with the choice of solvent depending on the polarity of the target compound and the plant matrix. For the extraction of compounds from Eriobotrya japonica leaves, ethanol (B145695) has been reported as an effective solvent. researchgate.netekb.eg Studies have investigated the optimization of extraction parameters such as temperature, time, solvent concentration, and the ratio of material to solvent to maximize the yield of desired compounds. For instance, an optimal extraction condition for flavonoids and phenolics from loquat flowers was found to be 60% ethanol at 30°C for 80 minutes with a material ratio of 1:40, using ultrasonic assistance. researchgate.net While this specific study focused on flavonoids and phenolics, similar principles of solvent system optimization are applicable to the extraction of other glycosides like this compound. Another study on Rhizophora apiculata showed that ethanol extract yielded a higher amount of extract compared to n-hexane and ethyl acetate (B1210297). researchgate.net
Pre-purification and Enrichment Techniques (e.g., Liquid-Liquid Extraction)
Chromatographic Purification Approaches
Chromatographic methods are essential for the separation and purification of individual compounds from enriched extracts. These techniques exploit differences in the adsorption, partitioning, or size of the compounds to achieve separation. drawellanalytical.com
Column Chromatography Techniques (e.g., Normal Phase, Reversed-Phase)
Column chromatography is a widely used technique for purifying compounds on a larger scale. It involves packing a stationary phase into a column and eluting the sample with a mobile phase. libretexts.org The choice of stationary phase and mobile phase determines whether the chromatography is normal phase or reversed-phase. Normal phase chromatography typically uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase, while reversed-phase chromatography uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. drawellanalytical.com
In the isolation of compounds from Arcangelisia gusanlung, silica gel column chromatography was used with a gradient elution of dichloromethane (B109758) and methanol (B129727). acs.org This is an example of normal phase chromatography. Fractions obtained from this column were further purified. acs.org Another study on Physalis alkekengi L. var. franchetii utilized polyamide column chromatography with a gradient of water and methanol, followed by Sephadex LH-20 column chromatography with methanol/water. doc-developpement-durable.org Sephadex LH-20 is a size exclusion and reversed-phase packing material, indicating the use of multiple column chromatography approaches. researchgate.net Repeated silica gel, MCl gel CHP-20P, and Sephadex LH-20 column chromatography have also been used in the purification of extracts from Eriobotrya japonica. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-resolution separation and purification of compounds. sigmaaldrich.comthermofisher.comwaters.comdupont.com Semi-preparative HPLC is used to purify larger quantities of compounds compared to analytical HPLC. waters.com Reversed-phase HPLC is commonly employed for the purification of natural products, including glycosides, due to its ability to separate compounds based on their hydrophobicity. sigmaaldrich.comthermofisher.comdupont.comnih.gov
In the isolation procedures, fractions obtained from initial column chromatography steps are often subjected to semi-preparative HPLC for final purification. For instance, subfractions from silica gel and Sephadex LH-20 column chromatography were purified by semi-preparative HPLC using methanol-water mixtures as the mobile phase. mdpi.com This highlights the use of reversed-phase HPLC for obtaining pure compounds. HPLC analysis is also used to monitor the separation process and assess the purity of isolated compounds. acs.orgmdpi.com
Advanced Separation Methods (e.g., Macroporous Adsorption Resin)
Macroporous adsorption resins (MAR) represent an advanced separation method used for the purification and enrichment of various natural compounds, including terpenoids and glycosides. mdpi.commade-in-china.comhailanresin.compan.olsztyn.pl These resins have a porous structure with a large surface area, allowing for the adsorption of target compounds from solution. mdpi.comgoogle.com The adsorption and desorption properties of MARs can be optimized by selecting the appropriate resin type and elution solvent. mdpi.compan.olsztyn.pl
Macroporous adsorption resin technology is considered a rapid, economical, and effective purification method, often used for separating classes of compounds like flavonoids, saponins, polyphenols, or terpenoids from natural sources. mdpi.com Studies have demonstrated the effectiveness of macroporous adsorption resins for purifying active components from loquat leaves, including triterpene acids. mdpi.com While specific details on the direct application of MAR for isolating this compound are less prevalent in the provided snippets, the general utility of this method for purifying compounds from loquat leaves, where this compound is found, suggests its potential applicability in an optimized isolation scheme. researchgate.netresearchgate.net Different types of macroporous adsorption resins, such as non-polar cross-linked styrene-divinylbenzene copolymers, are used depending on the properties of the compounds to be adsorbed. made-in-china.comhailanresin.com
Crystallization for Purity Enhancement
Crystallization is a crucial technique used to purify solid compounds by separating them from impurities. mt.commt.com The process relies on the principle that the solubility of most solids increases with temperature. libretexts.org An impure compound is dissolved in a hot solvent to create a saturated solution. mt.comlibretexts.org As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, leaving impurities behind. mt.commt.comlibretexts.org Filtration is then used to collect the purified crystals. libretexts.org While slow cooling generally leads to larger, more ordered crystals with potentially fewer trapped impurities, some sources suggest that quicker crystallization might yield higher purity by minimizing the time for impurities to incorporate into the crystal lattice. libretexts.orgreddit.comstackexchange.com Factors influencing purity during crystallization include the rate of cooling and maintaining a low relative supersaturation. stackexchange.com Although direct details on the specific crystallization of this compound for purity enhancement are not extensively detailed in the provided search results, crystallization is a standard technique in natural product isolation for obtaining pure solid compounds after initial chromatographic separations.
Spectroscopic and Spectrometric Techniques for Structural Determination
Spectroscopic and spectrometric methods are indispensable tools for determining the structure of organic compounds like this compound. These techniques provide detailed information about the functional groups, connectivity, and spatial arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C, DEPT, COSY, HMBC, HSQC)
NMR spectroscopy is a powerful technique for structural elucidation, providing information on the carbon-hydrogen framework and the arrangement of atoms in a molecule. nih.govpurechemistry.org Various NMR experiments are employed to gain comprehensive structural data. 1H NMR spectroscopy provides information about the types of protons and their chemical environments, including their multiplicity and coupling constants, which indicate neighboring protons. 13C NMR spectroscopy reveals the different carbon atoms present in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help determine the number of protons attached to each carbon (CH, CH2, CH3). COSY (Correlation Spectroscopy) reveals correlations between coupled protons, indicating adjacent protons in the molecule. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, providing information about the connectivity of the carbon skeleton. HSQC (Heteronuclear Single Quantum Coherence) shows correlations between protons and the carbons to which they are directly attached.
The structure of this compound has been characterized using extensive spectroscopic analysis, including NMR data. researchgate.netnih.gov Its 1D NMR data (1H and 13C NMR) have shown similarities with related compounds, such as eriojaposide B. researchgate.netmdpi.comresearchgate.net Analysis of coupling constants in 1H NMR data, such as the coupling constant value of δH 4.32 (1H, d, J = 7.8 Hz, H-1′), can help determine the relative configuration of sugar moieties, indicating a β-configuration for the D-glucose unit in this compound. researchgate.netmdpi.com
Mass Spectrometry (MS) Applications in Structural Analysis (e.g., HRMS, Tandem MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to provide fragmentation patterns that offer insights into its structure. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is often used to determine the precise molecular formula of a compound by providing an accurate mass measurement of the intact molecule or its ions. doc-developpement-durable.org Tandem MS (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, which provides detailed structural information and can help in the identification of substructures within the molecule. inviteo.fr For this compound, HR-ESI-MS has been used to determine its molecular formula. doc-developpement-durable.org Fragmentation patterns observed in MS/MS can indicate the sequential loss of sugar units, aiding in the determination of the glycosidic linkages. ekb.eg
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Context
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule. itwreagents.com IR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of specific bonds and functional groups, producing a unique "fingerprint" spectrum that helps identify the types of functional groups present. itwreagents.com UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which causes electronic transitions, particularly in molecules containing chromophores (functional groups that absorb UV or visible light), such as conjugated systems. itwreagents.compg.edu.pllumenlearning.com UV-Vis spectra can indicate the presence of conjugated double bonds, aromatic rings, or carbonyl groups. pg.edu.pl While specific IR and UV-Vis data for this compound are not detailed in all search results, these techniques are generally applied in the structural characterization of natural products to confirm the presence of certain functional groups and chromophores. The UV spectrum of a related compound showed a λmax at 237 nm, suggesting the presence of a chromophore. doc-developpement-durable.org
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration of chiral molecules. nih.govfoodb.capurechemistry.orgpg.edu.plscribd.commgcub.ac.in CD measures the differential absorption of left and right circularly polarized light by a chiral substance, while ORD measures the change in optical rotation with respect to wavelength. pg.edu.plmgcub.ac.inkud.ac.in Both techniques produce characteristic curves (Cotton effects) in the region of absorption bands, and the sign and shape of these curves are related to the stereochemistry of the molecule. pg.edu.plscribd.comkud.ac.in Comparing the experimental CD or ORD spectrum of a compound with those of known compounds or with calculated spectra can help assign the absolute configuration of chiral centers. purechemistry.orgpg.edu.plmgcub.ac.in CD experiments have been used in the determination of the absolute configuration of this compound. researchgate.net The CD spectrum of a related compound showed a positive Cotton effect at 242 nm, similar to that of this compound, which helped indicate the (6R)-configuration. doc-developpement-durable.orgacs.org
Computational Approaches for Absolute Configuration Determination (e.g., GIAO 1D NMR calculations)
Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental data to determine the absolute configuration of natural products, especially for complex molecules or when suitable crystals for X-ray crystallography are not available. researchgate.netpurechemistry.orgmdpi.comnih.govnih.gov Gauge-Independent Atomic Orbital (GIAO) calculations of NMR chemical shifts (both 1H and 13C) are a common computational approach. researchgate.netfoodb.camdpi.com By calculating the NMR parameters for different possible stereoisomers and comparing them to the experimental NMR data, the most likely absolute configuration can be determined. researchgate.netmdpi.com This comparison is often evaluated using statistical methods, such as DP4+ probability analysis. mdpi.com Computational methods, including GIAO 1D NMR calculations, have been employed to determine the absolute configuration of this compound. researchgate.netfoodb.camdpi.com For a related compound, GIAO 1D NMR data calculations were performed and compared with experimental values to determine the absolute configuration of a specific carbon center, with a high probability assigned to the predicted configuration. researchgate.netmdpi.com Computational calculations of electronic circular dichroism (ECD) spectra using time-dependent density functional theory (TDDFT) are also a powerful tool for absolute configuration assignment by comparing calculated and experimental CD spectra. nih.govnih.gov
Biosynthetic Pathways and Metabolic Engineering
Biogenetic Precursors and Pathways Leading to Eriojaposide A
Megastigmane glycosides, including this compound, are derived from carotenoid breakdown. researchgate.net Carotenoids are tetraterpenoid compounds synthesized in higher plants via the MEP (methylerythritol phosphate) pathway, which produces isopentenyl pyrophosphate (IPP). researchgate.net The initial step in the proposed biogenetic pathway leading from carotenoids to C13-norisoprenoids, a group that includes the aglycone of this compound, involves the enzymatic degradation of carotenoids by regiospecific oxygenases. researchgate.net While chemical, photochemical, and oxidase-coupled degradation of carotenoids to norisoprenoids have been studied in vitro, enzymatic systems involved in this process in grapes have been supported by recent studies, although specific enzymes haven't been definitively shown to be involved in C13-norisoprenoid formation in this context. researchgate.net
This compound itself is a glycoside, meaning it contains a sugar moiety attached to a non-sugar component (the aglycone). The aglycone of this compound is a modified ionyl derivative. Studies on Viola yedoensis have outlined biosynthetic pathways envisioned to generate related compounds like roseoside (B58025) and eriojaposide B, providing insights into the potential routes for this compound biosynthesis. researchgate.netresearchgate.netmdpi.comdntb.gov.uanih.govresearchgate.net These pathways likely involve the modification of carotenoid-derived precursors followed by glycosylation.
Key Enzymatic Transformations in this compound Biosynthesis (e.g., Glycosylation, Oxidation)
The biosynthesis of this compound involves key enzymatic transformations, notably oxidation and glycosylation. Oxidation reactions are crucial in the breakdown of carotenoids to produce the megastigmane aglycone. While specific enzymes for this compound biosynthesis are not extensively detailed in the provided search results, studies on related plant natural products and glycosylation processes offer relevant insights.
Glycosylation, the process of adding a sugar moiety, is a critical step in the formation of this compound. This process is catalyzed by glycosyltransferases, which transfer activated monosaccharides from nucleotide sugars to acceptor molecules. nih.govnih.gov In eukaryotic cells, glycosylation primarily occurs in the endoplasmic reticulum (ER) and Golgi apparatus. nih.govresearchgate.net The biosynthesis of N-glycosylated glycoproteins, for instance, involves the transfer of a completed saccharide to an asparagine residue in a protein, followed by trimming and further processing in the Golgi. researchgate.netresearchgate.net While this compound is a glycoside and not a glycoprotein, the principle of enzymatic sugar transfer by glycosyltransferases is fundamental to its formation. The specific sugar attached in this compound is a disaccharide composed of xylose and glucose. researchgate.net The formation of this glycosidic bond is mediated by specific glycosyltransferases.
Oxidative reactions are also central to the biosynthesis of many natural products, including the cleavage of carotenoids. For example, in the biosynthesis of tropolone (B20159) sesquiterpenoids, oxidative ring contractions are catalyzed by enzymes like FMO enzymes. mdpi.com Similarly, cytochrome P450 monooxygenases are involved in oxygenation reactions in other biosynthetic pathways. mdpi.com While the specific oxidative enzymes involved in the conversion of carotenoids to the this compound aglycone are not explicitly mentioned, these classes of enzymes are likely candidates.
Molecular and Genetic Basis of this compound Production
The molecular and genetic basis of this compound production lies in the genes encoding the enzymes involved in its biosynthetic pathway. For many plant natural products, the genes responsible for synthesis are often clustered within the genome of the producing organism. nih.gov Understanding these gene clusters is critical for genetic and metabolic engineering approaches. nih.gov
While specific genes for this compound biosynthesis were not identified in the search results, studies on the molecular genetic basis of other plant traits and compound production provide a framework. For example, molecular genetic analysis has been used to understand traits like downy mildew susceptibility in grapevine and to identify candidate genes. mdpi.com Similarly, studies on bacterial behavior in space have used molecular genetic analysis to understand altered metabolic pathways through the overexpression or underexpression of specific genes. plos.org
Identifying the genes encoding the specific oxygenases, glycosyltransferases, and any other modifying enzymes involved in this compound biosynthesis is a crucial step in understanding its molecular genetic basis. This would involve techniques such as transcriptome analysis and co-expression studies, similar to approaches used for identifying genes in other biosynthetic pathways. researchgate.netnih.gov
Environmental and Stress Factors Influencing this compound Accumulation
Environmental and stress factors can significantly influence the accumulation of secondary metabolites in plants, including glycosides like this compound. Plants, as sessile organisms, have developed complex strategies to respond to environmental triggers. nih.gov
Stress factors, such as those inducing oxidative stress, can also impact the production of secondary metabolites. nih.govmdpi.com For instance, methyl jasmonate (MeJA) treatment has been shown to induce oxidative stress and increase the activity of related defense enzymes, which can activate the upregulation of key enzyme genes of secondary metabolite synthase and promote the synthesis of triterpenes. mdpi.com Similarly, salicylic (B10762653) acid (SA) is a phenolic compound with a unique regulatory effect, involving an increase in the activity of antioxidant enzymes that produce H2O2, thus promoting triterpenoid (B12794562) synthesis by activating the cell defense mechanism. mdpi.com
While direct studies on the impact of specific environmental or stress factors on this compound accumulation were not found, it is reasonable to infer that factors such as light exposure, temperature, water availability, and potential biotic interactions could influence its levels in producing plants like Eriobotrya japonica. ekb.eg
Strategies for Biosynthetic Pathway Engineering and Production Enhancement
Metabolic engineering offers powerful strategies for enhancing the production of valuable plant natural products like this compound in native or heterologous hosts. nih.govresearchgate.netnih.gov The goal is to modify existing metabolic pathways or introduce new ones to increase the yield of the desired compound. researchgate.net
Strategies for biosynthetic pathway engineering typically involve several steps:
Pathway Elucidation and Planning: Identifying the complete biosynthetic route from central metabolism to the target compound, including intermediates and the enzymes that catalyze each reaction. nih.gov For complex pathways, detailed knowledge of the native biosynthesis is highly beneficial. nih.gov
Enzyme Discovery and Engineering: Identifying or engineering suitable enzymes to carry out the required transformations. nih.gov This can involve finding enzymes from other organisms or modifying existing ones for improved activity or specificity. nih.gov
Host Selection and Engineering: Choosing a suitable host organism (e.g., bacteria, yeast, or plants) and modifying its metabolism to accommodate the engineered pathway. nih.gov This can involve engineering feedback-resistant enzymes, overexpressing bottleneck enzymes, and removing competing side pathways to increase precursor availability and direct metabolic flux towards the desired product. nih.govnih.govfrontiersin.org
Pathway Implementation and Optimization: Assembling the genes encoding the pathway enzymes in the host and optimizing expression levels and reaction conditions to maximize product yield. nih.gov
For this compound, metabolic engineering strategies could involve:
Enhancing Precursor Supply: Engineering the upstream pathways, such as the MEP pathway for carotenoid production, to increase the availability of biogenetic precursors. nih.govfrontiersin.org
Optimizing Enzymatic Steps: Introducing or enhancing the activity of key enzymes involved in carotenoid cleavage, oxidation, and glycosylation to improve the efficiency of the conversion to this compound. This might involve enzyme engineering to improve catalytic efficiency or substrate specificity.
Blocking Competing Pathways: Identifying and downregulating or knocking out enzymes in competing metabolic pathways that divert precursors away from this compound biosynthesis. nih.gov
Heterologous Expression: Transferring the identified this compound biosynthetic genes into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for controlled and potentially higher-yield production through fermentation. nih.govnih.govresearchgate.netnih.govnih.gov
Recent advances in DNA synthesis, sequencing, and genome engineering have made the engineering of even long and complex biosynthetic pathways more feasible. nih.gov Metabolic engineering has been successfully applied to enhance the production of various compounds, including aromatic acids, amino acids, and other natural products. nih.govfrontiersin.orgnih.gov Applying these strategies to this compound holds potential for developing sustainable and efficient production methods.
Biological Activities and Pharmacological Mechanisms
In Vitro Mechanistic Investigations of Eriojaposide A
In vitro studies have aimed to elucidate the mechanisms by which this compound exerts its biological effects, particularly concerning its influence on cellular signaling pathways crucial for processes like proliferation, differentiation, and survival.
Modulation of Cellular Signaling Pathways
Investigations into this compound have explored its capacity to modulate several important cellular signaling pathways, including MAPK, NF-κB, Akt/mTOR, and JAK-STAT pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in diverse cellular functions, including cell proliferation, differentiation, and stress responses. nih.govassaygenie.com It is activated by various stimuli, such as growth factors and cytokines, and involves a cascade of kinases: MAPKKK, MAPKK, and MAPK. assaygenie.com While general information on MAPK pathway modulation by various compounds exists researchgate.netresearchgate.netresearchgate.net, specific detailed findings on this compound's direct interactions with this pathway are limited in the provided search results. Some studies mention the MAPK pathway in the context of other compounds or general anti-inflammatory mechanisms researchgate.net, but a direct link with detailed research findings for this compound is not explicitly provided.
NF-κB Signaling Pathway Interactions
The NF-κB signaling pathway is a key regulator of immune and inflammatory responses, controlling the transcription of DNA and cytokine production. frontiersin.orgwikipedia.org Aberrant activation of NF-κB is linked to various diseases, including cancer and inflammatory disorders. wikipedia.org While the NF-κB pathway is a known target for anti-inflammatory and anti-cancer agents researchgate.netresearchgate.net, specific detailed research findings on how this compound interacts with this pathway are not extensively detailed in the provided search results. The JAK/STAT and NF-κB pathways are often discussed together due to their co-activation in inflammatory responses and potential crosstalk. frontiersin.org
Akt/mTOR Pathway Modulation
The Akt/mTOR pathway (also known as PI3K/Akt/mTOR pathway) plays a pivotal role in cell growth, survival, and metabolism. mdpi.comnih.govresearchgate.net Its dysregulation is frequently observed in various cancers. mdpi.comresearchgate.netnih.gov Inhibiting this pathway is considered a promising therapeutic strategy. mdpi.comnih.gov While other compounds are known to inhibit the Akt/mTOR pathway researchgate.netproquest.comwikipedia.orgfrontiersin.org, specific detailed research findings on this compound's direct modulation of this pathway are not explicitly provided in the search results.
JAK-STAT Pathway Interactions
The JAK-STAT signaling pathway is involved in cellular responses to cytokines and growth factors and plays a role in inflammation and immune responses. frontiersin.orgwikipedia.org Its activation involves Janus kinases (JAKs) phosphorylating Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression. frontiersin.org The JAK-STAT pathway is a potential therapeutic target in inflammatory diseases and certain cancers. frontiersin.orgnih.govresearchgate.net While the JAK-STAT pathway is a subject of research in the context of immunomodulation researchgate.netnih.gov, specific detailed findings on this compound's direct interactions with this pathway are not extensively covered in the provided search results. One source mentions Eriobotrya japonica water extract as an inducer of interferon-gamma production mainly by the JAK-STAT pathway, and lists this compound as a compound present in the extract, but does not provide specific mechanistic details for this compound itself. researchgate.netnih.gov
Target Identification and Functional Characterization (e.g., Receptor Binding, Enzyme Inhibition)
Enzyme Inhibition Profiles (e.g., COX2, ALOX5, PPARG, α-glucosidase, tyrosinase)
Studies suggest that compounds present in Eriobotrya japonica, including potentially this compound, may target enzymes such as COX2, ALOX5, and PPARG. researchgate.net These enzymes are involved in inflammatory pathways and metabolic processes. While a direct inhibitory effect of isolated this compound on these specific enzymes is indicated in the context of Eriobotrya japonica extracts, detailed data on the IC50 values or specific inhibition profiles of this compound itself across a broad range of enzymes like α-glucosidase or tyrosinase are not extensively detailed in the provided search results. researchgate.net
Cellular Responses and Phenotypes
Investigations into plant extracts containing this compound have demonstrated effects on various cellular behaviors relevant to disease processes, particularly in the context of cancer.
Cell Proliferation and Viability Modulation
Extracts from Calotropis procera, which contain this compound, have been shown to reduce the viability and proliferation of certain cancer cells, such as canine mammary tumor (CMT) and canine osteosarcoma (OST) cells. usp.br This reduction in viability was associated with cell cycle arrest in the G0/G1 phase. usp.br Similarly, ethanolic extracts of Eriobotrya japonica leaves have been reported to suppress the proliferation of lung carcinoma cell line A549, with varying IC50 values depending on the cultivar. ekb.eg
Here is a summary of cell viability modulation data from the search results:
| Source Plant | Extract Type | Cell Line Affected | Effect on Viability/Proliferation | Associated Mechanism (if mentioned) |
| Calotropis procera | Crude extract | CMT, OST | Reduced viability and proliferation | Cell cycle arrest in G0/G1 phase |
| Eriobotrya japonica | Ethanolic extract | A549 | Suppressed proliferation | IC50 values varied by cultivar |
Induction of Apoptosis and Cell Death Mechanisms
Extracts containing this compound have been observed to induce apoptosis in cancer cells. Calotropis procera extract stimulated apoptosis via increased cleaved caspase-3 and a decrease in total PARP in 4T1 breast cancer cells. usp.br The extract also altered the morphology of tumor cells, making them more round and smaller, suggestive of apoptosis. usp.br Flow cytometry analysis further indicated that C. procera extract increased caspase-3 and increased p53 in OST cells, contributing to apoptosis. usp.br Apoptosis is a programmed cell death process characterized by specific morphological changes like cell shrinkage, membrane blebbing, and nuclear fragmentation, and it is mediated by caspases. wikipedia.orgmdpi.comcellsignal.comscielo.org The intrinsic and extrinsic pathways are the main routes for apoptosis induction, both converging on caspase activation. cellsignal.comscielo.orgteachmeanatomy.info
Inhibition of Cell Migration and Invasion
Calotropis procera extract, containing this compound, reduced the migration and invasion of 4T1 breast cancer cells. usp.br This effect was linked to the downregulation of the Akt/mTOR pathway and a reduction in epithelial-mesenchymal transition (EMT) by reducing Src. usp.br In vivo studies with C. procera also showed reduced liver and lung metastasis, further supporting an inhibitory effect on cell migration and invasion. usp.br Cell migration and invasion are crucial processes in cancer metastasis and involve complex mechanisms, including the formation of structures like podosomes and invadopodia. nih.gov
Modulation of Inflammatory Mediator Release
While the search results mention that Eriobotrya japonica is traditionally used to treat inflammatory conditions and that its extracts can induce cytokine production researchgate.net, specific details on how isolated this compound directly modulates the release of inflammatory mediators are limited in the provided snippets. Inflammatory mediators are small molecules released by cells in response to injury or infection, playing a key role in initiating and regulating the immune response. wyndly.comslideshare.net Examples include cytokines (like IL-1, IL-6, TNF-α), chemokines, matrix metalloproteinases (MMPs), and prostaglandins (B1171923) (like PGE2). premiervein.come-emj.orgscielo.br Modulation of inflammatory mediator release is a target for treating inflammatory disorders. slideshare.netpremiervein.com
Research on the of this compound
This compound is a chemical compound that has been the subject of scientific investigation into its potential biological activities and pharmacological mechanisms. Research efforts have aimed to elucidate its effects at the cellular level and in pre-clinical animal models, contributing to a growing understanding of its potential therapeutic relevance.
Investigations into the biological activities and pharmacological mechanisms of this compound and its isomers have explored various cellular processes and their modulation.
Regulation of Gene Expression and Epigenetic Modifications
Based on the conducted searches, no specific information directly detailing the regulation of gene expression or epigenetic modifications by this compound was found. Epigenetic modifications, including DNA methylation and histone modifications, are known to regulate inflammatory and barrier-related genes in various conditions mdpi.comnih.govgenome.jp. Gene expression changes have also been observed in response to certain therapies mdpi.com. However, the direct impact of this compound on these processes has not been identified in the available literature.
Effects on Melanogenesis in Cellular Models
Based on the conducted searches, no specific information regarding the effects of this compound on melanogenesis in cellular models was found. While some compounds are known to influence melanogenesis, research specifically on this compound in this context was not identified. Dihydroxyacetone, for instance, is known to react with keratin (B1170402) in the skin to produce melanoidins, causing a browning effect atamanchemicals.com. However, this is not related to this compound.
Upregulation of Protein Expression (e.g., CD44, AQP3, K-10, for Eriojaposide B isomer)
Studies investigating the components of Viola yedoensis extract, which include an eriojaposide B isomer, have explored their effects on protein expression in human keratinocytes (HaCaT cells). The Viola yedoensis extract demonstrated the ability to upregulate the protein expression levels of CD44 and aquaporin-3 (AQP3). An ELISA assay revealed that the extract increased CD44 levels by 15% and AQP3 levels by 78%. uni.lunih.govfrontiersin.org
Further analysis of the extract identified active components, including aesculin and schaftoside (B1680920), which also showed significant effects on protein expression. Aesculin and schaftoside upregulated CD44 expression in HaCaT cells by 123% and 193%, respectively, within 24 hours of treatment. uni.lufrontiersin.orgijprajournal.com Aesculin also increased AQP3 levels by 46%. uni.lufrontiersin.orgijprajournal.com Additionally, aesculin and schaftoside significantly upregulated the expression of keratin-10 (K-10) levels by 299% and 116%, respectively, which was notably higher than the positive control, sodium hyaluronate. uni.lufrontiersin.orgijprajournal.com While an eriojaposide B isomer was identified in the extract, the specific quantitative effects on protein expression were attributed to aesculin and schaftoside in the provided research findings. uni.lufrontiersin.orgijprajournal.com
The following table summarizes the observed upregulation of protein expression by Viola yedoensis extract and its components in HaCaT cells:
| Treatment | Protein | Upregulation (%) | Cellular Model |
| Viola yedoensis Extract | CD44 | 15 | HaCaT cells |
| Viola yedoensis Extract | AQP3 | 78 | HaCaT cells |
| Aesculin | CD44 | 123 | HaCaT cells |
| Schaftoside | CD44 | 193 | HaCaT cells |
| Aesculin | AQP3 | 46 | HaCaT cells |
| Aesculin | K-10 | 299 | HaCaT cells |
| Schaftoside | K-10 | 116 | HaCaT cells |
CD44 is a cell-surface receptor for hyaluronic acid uni.lunih.gov. AQP3 is a water-transporting protein uni.lunih.gov. Keratin-10 is an epidermal differentiation marker nih.gov.
In Vivo Pre-clinical Pharmacological Investigations in Non-human Animal Models
Pre-clinical studies in non-human animal models have provided some insights into the potential in vivo effects associated with this compound.
Efficacy in Disease Models
Investigations have explored the efficacy of treatments in animal models of disease, with some findings indirectly related to this compound.
In a study investigating the hypoglycemic mechanism of a traditional Chinese herbal formula (Shenqi Compound, SQ) in a Type 2 diabetes mellitus (T2DM) rat model, this compound was identified as a metabolite that differentiated between the SAX (a treatment group) and MOD (diabetic model) groups. hmdb.ca The SAX intervention in this study significantly reduced plasma levels of TNF-α and notably decreased plasma IL-6 levels in the T2DM rats compared to the MOD group. hmdb.ca This suggests a potential association between the presence of this compound (as a differentiating biomarker) and reduced levels of these inflammatory cytokines in an animal model of diabetes. Other studies have shown that compounds like esculetin (B1671247) and esculin (B1671248) can reduce the expression levels of pro-inflammatory factors such as TNF-α and IL-6 in various inflammatory models ncpsb.org.cn. Eriobotrya japonica extract has also been studied for its anti-inflammatory properties and effects on cytokine production in animal models hmdb.caspringermedizin.de. However, the direct anti-inflammatory effect of isolated this compound in animal models, specifically the reduction of IL-6 and TNF-α, is indirectly suggested through its identification as a biomarker in the context of a study using a different treatment.
In Vivo Pre-clinical Pharmacological Investigations in Non-human Animal Models
Efficacy in Disease Models
Hypoglycemic Effects in Animal Models
Research into the potential hypoglycemic effects of Eriobotrya japonica extracts has been conducted using animal models. Studies have indicated that loquat leaf extract can contribute to reducing blood sugar concentration. mdpi.com In mice fed a high-fat diet, administration of loquat extract for a period improved hyperglycemia, hyperlipidemia, and insulin (B600854) levels. mdpi.com this compound is known to be present in loquat leaves. mdpi.com However, the available information does not provide specific data on the hypoglycemic effects of isolated this compound in animal models, with the observed effects attributed to the extract as a whole.
Wound Healing Activity in Animal Models (indirectly via Eriojaposide B isomer)
While direct evidence for the wound healing activity of this compound in animal models was not found in the search results, an indirect link can be inferred through studies on related compounds. An isomer of Eriojaposide B was identified in an extract of Viola yedoensis, which demonstrated wound healing activity. researchgate.net The characterization of this Eriojaposide B isomer was discussed in the context of the extract's ability to restore the skin barrier and improve skin hydration in animal models. researchgate.net This suggests that compounds structurally related to this compound may possess properties relevant to wound healing, although the specific activity of this compound itself in this regard has not been detailed in the provided information. Animal models commonly used for studying wound healing include mice, rats, pigs, and rabbits, with different models offering various advantages for assessing aspects like wound closure, inflammation, and angiogenesis. mdpi.commdpi.comnih.govnih.gov
Pharmacokinetic and Pharmacodynamic Profiling in Pre-clinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of pre-clinical drug development, utilizing animal models to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as the relationship between drug concentration and its effects. vmrcindia.commedicilon.commdpi.com
Pharmacokinetic and Pharmacodynamic Profiling in Pre-clinical Models
Bioavailability Considerations in Animal Models
Information specifically detailing the bioavailability of this compound in animal models is limited in the search results. General information regarding the use of animal models in assessing bioavailability highlights both their historical importance and their limitations in accurately predicting human bioavailability due to interspecies differences in physiology and metabolic capacity. cn-bio.compharmainformatic.commsu.edu Animal studies are used to evaluate the bioavailability of nutrients and nutrient precursors, and to test for nutrient tolerances and toxicities. msu.edu However, it is noted that extrapolating pharmacokinetic parameters from animals to humans can be challenging, and animal studies can sometimes be misleading when predicting human bioavailability. cn-bio.compharmainformatic.com
Metabolite Profiling in Vivo (Non-human)
Specific data on the in vivo metabolite profiling of this compound in non-human models was not extensively detailed in the provided search results. However, studies on other compounds, such as fatty acids from royal jelly, illustrate the use of techniques like LC/MS/MS for analyzing metabolites in biological samples from animal experiments. rsc.orgresearchgate.net Metabolite profiling in vivo aims to characterize how a compound is metabolized within a living organism.
Structure Activity Relationship Sar Studies and Chemical Modifications
Identification of Pharmacophoric Moieties within the Eriojaposide A Structure
Identifying the pharmacophoric moieties within this compound involves pinpointing the specific atoms or groups of atoms responsible for its biological activity. Given that this compound is a megastigmane glycoside nih.gov, potential pharmacophores could reside in either the aglycone part or the glycosidic moiety, or involve interactions between both. Studies on related compounds and general principles of glycoside activity suggest that both the aglycone structure and the type and linkage of the sugar(s) can influence biological properties. hmdb.ca While specific detailed studies on the pharmacophoric elements of this compound were not extensively detailed in the provided search results, research on other natural products, including other glycosides and compounds from Eriobotrya japonica, indicates the importance of hydroxyl groups, specific ring structures in the aglycone, and the presence and nature of sugar units for various activities such as antioxidant, anti-inflammatory, and enzyme inhibition. nih.govhmdb.ca The megastigmane skeleton itself, a C13 norisoprenoid derived from carotenoids, is a core structural feature, and modifications to this scaffold could impact activity.
Semisynthetic Modification and Derivatization Strategies of this compound
Semisynthetic modification and derivatization of natural products like this compound involve using the isolated compound as a starting material for chemical reactions to create new analogs. These strategies allow for targeted alterations to specific parts of the molecule.
Alterations to the glycosidic moiety can involve changing the type of sugar (e.g., replacing glucose with galactose or xylose), modifying the sugar ring size, or changing the position and configuration of the glycosidic linkage (e.g., from a β-(1→6) linkage to a β-(1→4) linkage). uni.lu These modifications can significantly impact a compound's solubility, stability, and interaction with biological targets, including enzymes that cleave glycosidic bonds or receptors that recognize specific sugar structures. hmdb.ca While specific examples of these modifications on this compound were not found in the provided snippets, general studies on glycosides demonstrate that such alterations can lead to compounds with altered or improved biological activities.
Manipulations of the aglycone structure of this compound would involve chemical reactions targeting the 3-oxo-α-ionyl part. This could include modifications to the cyclohexenone ring, the double bond, or the hydroxyl group. nih.gov Examples of aglycone manipulations in natural product chemistry include reduction of carbonyl groups, hydrogenation of double bonds, oxidation of hydroxyl groups, or introduction of new functional groups onto the ring system. Such changes can affect the aglycone's lipophilicity, shape, and electronic properties, thereby influencing its binding to biological targets.
Functional group interconversions on this compound would involve transforming existing functional groups into others. For example, the hydroxyl groups present in both the aglycone and the sugar moieties are amenable to reactions such as esterification or etherification. Esterification can involve reacting a hydroxyl group with a carboxylic acid or acid derivative, while etherification typically involves forming an ether linkage. These modifications can alter the compound's polarity, metabolic stability, and ability to form hydrogen bonds, all of which can impact its biological activity and pharmacokinetic properties.
Aglycone Structural Manipulations
Impact of Structural Modifications on Biological Potency and Selectivity
The impact of structural modifications on the biological potency and selectivity of this compound derivatives would be assessed through in vitro and in vivo biological assays. Changes in the glycosidic moiety or aglycone structure, as well as functional group interconversions, could lead to compounds with increased or decreased activity against specific biological targets. For instance, altering the sugar unit might affect the compound's absorption or its recognition by glycoside-processing enzymes. Modifying the aglycone could influence its binding affinity to a receptor or enzyme active site. genome.jp SAR studies on other compound classes have shown that even subtle structural changes can lead to significant differences in potency and selectivity. While specific data on how modifications to this compound affect its potency and selectivity were not detailed in the provided search results, this is a standard outcome measured in SAR studies.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling play a significant role in modern SAR studies. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict how structural modifications might affect a compound's interaction with its biological target at the molecular level. Molecular docking can help predict the preferred binding orientation and affinity of this compound and its derivatives to a target protein. Molecular dynamics simulations can provide insights into the stability of the complex and the conformational changes involved in binding. QSAR models can correlate structural descriptors with biological activity data to build predictive models for designing new, more potent analogs. These computational methods complement experimental SAR studies by providing a theoretical basis for observed activity trends and guiding the design of new compounds for synthesis and testing.
Based on the available information from the search results, detailed research findings specifically on Structure-Activity Relationship (SAR) studies of this compound utilizing Ligand-Target Docking Simulations, Quantitative Structure-Activity Relationship (QSAR) Analysis, and Molecular Dynamics Simulations for Binding Conformations are not extensively available or were not retrieved in the conducted searches. While the searches provided general information about this compound and explained the methodologies of docking, QSAR, and molecular dynamics in the context of SAR studies for various compounds, they did not yield specific data, models, or detailed findings directly pertaining to this compound for the requested sections of the article.
Therefore, it is not possible to generate thorough, informative, and scientifically accurate content strictly adhering to the provided outline sections (6.4.1, 6.4.2, 6.4.3) with a sole focus on this compound based on the current search results.
However, general information about this compound and related compounds found in the search results is provided below, along with the requested table of compounds and their PubChem CIDs.
This compound is a chemical compound with the molecular formula C24H38O11. uni.lunih.gov It is classified as a fatty acyl glycoside of mono- and disaccharides. hmdb.ca According to a literature review, a small number of articles have been published on this compound. hmdb.ca Eriojaposide B, a related compound, has also been identified. genome.jphmdb.ca
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Eriojaposide A Analysis
Chromatography plays a crucial role in separating this compound from other compounds present in a sample matrix before detection and quantification.
Ultra-High-Performance Liquid Chromatography (UPLC)
Ultra-High-Performance Liquid Chromatography (UPLC) is an advanced form of liquid chromatography that utilizes smaller particle sizes in the column packing material and operates at higher pressures compared to traditional HPLC rssl.comsepscience.com. These characteristics lead to faster analysis times, improved resolution, and enhanced sensitivity sepscience.com. UPLC coupled with mass spectrometry has been employed for the analysis of plant extracts, including the determination of antioxidant phytochemicals like polyphenols ekb.eg. While this compound was not explicitly mentioned in the context of UPLC in the provided results, UPLC's advantages in speed, resolution, and sensitivity make it a suitable technique for the analysis of complex plant extracts where this compound is found.
Mass Spectrometry-Based Quantification Methods
Mass spectrometry (MS) provides highly sensitive and selective detection and quantification capabilities, often coupled with chromatographic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the mass analysis capabilities of MS, allowing for the separation and identification of components in complex mixtures wikipedia.orgnews-medical.net. LC-MS is appropriate for metabolomics and the analysis of natural products and secondary metabolites in plants wikipedia.org. Tandem Mass Spectrometry (LC-MS/MS), which involves multiple stages of mass analysis, provides increased selectivity and sensitivity by measuring specific precursor and fragment ions wikipedia.orgveedalifesciences.com. LC-MS/MS has been widely used for the bioanalysis of small molecules and is increasingly applied to larger molecules like peptides and proteins veedalifesciences.com.
Research has utilized LC-MS and LC-MS/MS for the identification and analysis of compounds in plant extracts where this compound is present ekb.egcore.ac.ukwu.ac.th. For instance, UPLC-ESI-MS/MS has been employed to determine antioxidant phytochemicals in loquat leaf extracts ekb.eg. Another study identified this compound with a predicted [M+H]+ ion at m/z 503.2487 using LC/MS in a metabolomics study core.ac.uk. LC-HRMS/MS has also been used for the dereplication of bioactive components in plant extracts, mentioning eriojaposide B isomer dntb.gov.uaresearchgate.net. These applications highlight the utility of LC-MS and LC-MS/MS in the identification and potential quantification of this compound in complex biological samples.
Table: LC-MS Data for this compound
| Compound | Formula | Predicted [M+H]+ (m/z) | Source |
| This compound | C24H38O11 | 503.2487 | core.ac.uk |
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM)
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive targeted mass spectrometry technique that uses a triple quadrupole mass spectrometer to selectively quantify compounds within complex mixtures ufl.eduproteomics.com.auwikipedia.orgnih.gov. In SRM/MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole, and one or more characteristic fragment ions are selected and detected in the third quadrupole proteomics.com.auwikipedia.org. This process of monitoring specific precursor-to-product ion transitions provides a high degree of selectivity and reduces interference from other compounds in the matrix proteomics.com.aunih.gov.
MRM is widely used for the absolute quantification of target analytes in complex biological samples proteomics.com.aunih.gov. While the provided search results discuss MRM/SRM in the context of peptide and protein quantification, and mention its application for metabolites ufl.eduproteomics.com.au, there is no explicit mention of MRM or SRM being specifically applied for the quantification of this compound in the search results. However, given that this compound can be ionized and fragmented, MRM/SRM would theoretically be a suitable and highly sensitive method for its targeted quantification if specific precursor and product ion transitions were determined.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique extensively used for metabolite profiling and structural elucidation of compounds in complex biological samples. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of an analyte and its metabolites. nih.gov This high mass accuracy allows for the differentiation of compounds with very similar nominal masses, improving the confidence in identification. nih.gov
In metabolite profiling, HRMS, often coupled with liquid chromatography (LC-HRMS), is a primary tool for identifying and characterizing the metabolic fate of a compound. This involves detecting compound-related metabolites within a complex biological matrix. The technique offers the sensitivity and precision necessary to observe analytes present at low concentrations and distinguish them from endogenous compounds. By combining accurate mass data, high resolution, and fragmentation patterns obtained through tandem mass spectrometry (MS/MS), HRMS provides comprehensive structural information about metabolites. This is particularly useful for detecting and characterizing unexpected sample components. nih.gov
While the search results mention metabolite profiling using HRMS in general contexts and for other compounds like Rosiglitazone and Eriojaposide B, specific detailed research findings or data tables directly applying HRMS for metabolite profiling of this compound were not found in the provided snippets. However, the principles and advantages of HRMS for metabolite profiling of organic compounds, including those that are fatty acyl glycosides like this compound and B, are well-established. hmdb.cahmdb.ca
Immunochemical and Biosensor-Based Detection Approaches
Immunochemical and biosensor-based approaches offer alternative strategies for the detection of specific compounds. Immunochemical methods typically rely on the specific binding of antibodies to the target analyte. A common example is the fecal immunochemical test (FIT), which uses antibodies to detect hidden blood (hemoglobin) in stool samples as a screening tool for colorectal cancer. faecal-immunochemical-test.co.uktesting.commedlineplus.gov These tests are known for their specificity and sensitivity in detecting target antigens. frontiersin.org
Biosensors, on the other hand, integrate a biological recognition element with a transducer to produce a detectable signal proportional to the analyte concentration. medcraveonline.com The biological sensing element, such as antibodies or DNA, specifically recognizes the target molecule. medcraveonline.com Transducers convert the recognition event into a measurable signal, which can be electrical, optical, piezoelectric, or thermal. medcraveonline.com Electrochemical biosensors are a widespread class due to their economic nature and fast response time. medcraveonline.com
While the search results discuss the principles and applications of immunochemical tests and biosensors for detecting various substances, including pathogens and biomarkers, specific information or research findings on the application of immunochemical or biosensor-based methods specifically for the detection of this compound were not found in the provided snippets. However, the general principles of using highly specific biological recognition elements could potentially be applied to this compound if suitable antibodies or other recognition elements were developed.
Sample Preparation Strategies for Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates from Animal Studies)
Sample preparation is a critical initial step in the analysis of biological matrices such as plasma, urine, and tissue homogenates from animal studies. nih.gov Biological matrices are complex and can contain numerous endogenous compounds that may interfere with the detection and quantification of the target analyte. nih.govmdpi.com Effective sample preparation aims to extract the desired analytes while removing interfering substances, thereby improving the accuracy, sensitivity, and speed of the analysis. nih.govsigmaaldrich.com Different biological matrices present unique challenges; for instance, plasma contains many phospholipids, while urine has a high salt content. nih.gov Various techniques are employed for sample preparation depending on the nature of the analyte and the matrix.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates and purifies analytes from a liquid sample by partitioning them between a solid stationary phase and a liquid mobile phase. sigmaaldrich.comwikipedia.orgselectscience.net In SPE, the analyte or impurities are retained on a solid sorbent through reversible interactions. sigmaaldrich.com This process changes the sample matrix to a simpler environment, making it more suitable for subsequent chromatographic analysis. sigmaaldrich.com SPE can be used to isolate analytes from a variety of biological matrices, including urine, blood, and animal tissue. wikipedia.org The selection of the appropriate SPE method depends on the analyte's properties, such as structure, solubility, and polarity. sigmaaldrich.com SPE is often preferred over liquid-liquid extraction due to its relative simplicity, efficiency, lower solvent consumption, and high concentration capacity. mdpi.com A typical SPE procedure involves conditioning the cartridge, loading the sample, washing to remove impurities, and eluting the analyte. youtube.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE), also known as solvent extraction or partitioning, is a separation technique based on the differential solubility of compounds in two immiscible liquids, typically an organic solvent and an aqueous solution. phenomenex.comsyrris.comwikipedia.org The principle relies on the distribution of the solute between the two phases based on its relative solubility in each solvent. phenomenex.com Non-polar compounds tend to move into the organic phase, while polar compounds remain in the aqueous phase. phenomenex.com LLE is useful for isolating desired components from complex biological fluids like serum and urine. phenomenex.com It is commonly used for sample cleanup and enrichment. phenomenex.com While effective, LLE often requires larger amounts of sample and organic solvents compared to some modern techniques. mdpi.com
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, preconcentration, and desorption into a single step. mdpi.commdpi.com SPME utilizes a small volume of sorbent, typically coated on a fiber, to isolate and concentrate analytes from a sample matrix. nih.gov The amount of analyte extracted at equilibrium is determined by its partition coefficient between the sample matrix and the coating material. nih.gov SPME is a versatile technique applicable to various matrices, including biological samples, and can be used in headspace or direct immersion modes. nih.gov Its advantages include simplicity, low cost, on-site sampling capability, reduced solvent usage, and the potential for automation and direct online coupling with analytical instruments. mdpi.commdpi.comnih.gov SPME is considered a fit-for-purpose technique in biomedical analysis, particularly for analyzing volatile and semi-volatile compounds and for spatial and temporal monitoring of analytes. nih.govnih.gov
While the search results provide detailed information on the general principles and applications of SPE, LLE, and SPME in the context of biological sample preparation for various analytes, specific research findings or data tables detailing the application of these exact methods for the extraction of this compound from biological matrices were not found in the provided snippets. However, these are standard techniques that would likely be considered and potentially optimized for the extraction of this compound depending on its specific chemical properties and the biological matrix of interest.
Future Research Directions and Translational Potential
Exploration of Novel Biological Activities and Untapped Pharmacological Targets for Eriojaposide A
Current research on this compound and related compounds, such as Eriojaposide B, suggests a range of potential biological activities. Studies on Viola yedoensis extract, which contains an eriojaposide B isomer, have indicated effects on skin barrier function and hydration through the upregulation of proteins like CD44 and AQP3 in human keratinocytes mdpi.comresearchgate.net. Eriojaposide B has also been identified in Dendrobium officinale and is among metabolites that may contribute to anti-inflammatory activity nih.gov. Furthermore, Eriobotrya japonica leaves, a source of this compound and B, contain compounds with potential anti-leukemia activity mdpi.com.
Future research should aim to systematically explore a broader spectrum of biological activities for this compound. This includes investigating its effects on various cellular pathways and identifying previously untapped pharmacological targets. High-throughput screening methods and advanced bioassays could be employed to uncover novel activities, potentially in areas such as:
Anti-inflammatory pathways beyond those suggested by related compounds.
Antioxidant mechanisms.
Modulation of immune responses.
Effects on metabolic processes.
Potential in neurological disorders, given the interest in natural products for these conditions frontiersin.org.
Identifying specific protein or enzymatic targets that this compound interacts with is crucial for understanding its mechanism of action and predicting potential therapeutic applications. Techniques like target deconvolution and phenotypic screening coupled with_-omics_ approaches could be valuable in this endeavor.
Development of Next-Generation this compound Analogues with Enhanced Efficacy and Selectivity
Natural products often serve as scaffolds for the development of more potent and selective therapeutic agents rsc.org. While this compound itself may possess beneficial activities, the development of analogues could lead to compounds with improved pharmacological properties. This involves structural modifications to the this compound molecule to enhance its efficacy, reduce potential off-target effects, and improve its drug-like characteristics.
Strategies for developing next-generation analogues include:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how modifications to different parts of the this compound structure impact its biological activity. This can guide the rational design of analogues.
Chemical Synthesis and Semi-synthesis: Developing efficient chemical synthesis or semi-synthesis routes for this compound and its derivatives is essential for producing sufficient quantities for testing and optimization rsc.org.
Computational Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the activity of potential analogues and prioritize synthesis efforts.
Bioisosteric Replacement: Replacing functional groups with bioisosteres can alter pharmacokinetic properties and target interactions.
The goal is to create analogues that retain or enhance the desired biological activity while potentially gaining improved solubility, stability, or target specificity. Comparing the activity of these analogues to the parent compound in relevant pre-clinical models will be crucial for identifying promising candidates.
Combination Therapies Involving this compound in Pre-clinical Disease Models
Given the complex nature of many diseases, combination therapies that target multiple pathways or aspects of a condition are increasingly being explored friendsofcancerresearch.orgnih.govmdpi.com. Future research should investigate the potential of combining this compound with existing therapeutic agents in pre-clinical disease models.
The rationale for combination therapy with this compound could stem from:
Synergistic Effects: this compound might enhance the efficacy of other drugs, leading to a greater therapeutic effect than either compound alone medrxiv.org.
Reduced Dosing: Combinations might allow for lower doses of each compound, potentially reducing toxicity.
Overcoming Resistance: this compound could potentially overcome mechanisms of resistance to other drugs.
Targeting Multiple Pathways: Combining this compound with agents that act on different biological pathways relevant to a disease could lead to a more comprehensive therapeutic effect.
Pre-clinical studies in relevant animal models are necessary to evaluate the efficacy and potential interactions of this compound in combination with other drugs. Careful consideration of the biological rationale for the combination is essential for designing effective studies friendsofcancerresearch.org.
Advances in Sustainable Production of this compound (e.g., Biosynthetic Engineering, Cell Culture)
As a natural product, the sustainable and cost-effective production of this compound is a critical factor for its potential therapeutic use. Traditional extraction from plant sources can be limited by factors such as plant availability, geographical location, and environmental impact.
Advances in biotechnology offer promising avenues for the sustainable production of this compound:
Biosynthetic Engineering: Elucidating the biosynthetic pathway of this compound in its native plant sources is a crucial first step. Once the genes and enzymes involved are identified, these pathways can potentially be engineered into heterologous hosts, such as microorganisms (e.g., yeast, bacteria) or plant cell cultures, for larger-scale production nih.govnih.gov.
Plant Cell Culture: Establishing efficient plant cell culture systems for Eriobotrya japonica or Viola yedoensis could provide a controlled and sustainable source of this compound boehringer-ingelheim.com. Optimizing culture conditions and potentially applying elicitors could enhance compound production.
Synthetic Biology: Utilizing synthetic biology approaches to design novel pathways for this compound biosynthesis or to enhance existing pathways in engineered organisms could significantly improve yields.
These approaches aim to provide a consistent, scalable, and environmentally friendly method for obtaining this compound, overcoming limitations associated with traditional extraction methods.
Formulation Strategies for Improved Bioavailability and Targeted Delivery in Pre-clinical Settings
The bioavailability and targeted delivery of natural products can be challenging due to factors such as poor solubility, low permeability, and rapid metabolism hilarispublisher.comnih.govimrpress.com. For this compound to be effectively translated into therapeutic applications, advanced formulation strategies are needed to overcome these limitations in pre-clinical settings.
Potential formulation approaches include:
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., lipid-based nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and facilitate targeted delivery to specific tissues or cells hilarispublisher.comimrpress.comdovepress.com.
Lipid-Based Formulations: Techniques such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) can enhance the absorption and bioavailability of lipophilic compounds like some natural products hilarispublisher.com.
Prodrug Design: Designing prodrugs of this compound that are inactive until metabolized in the body can improve its solubility, permeability, or targeting hilarispublisher.com.
Targeted Delivery Systems: Incorporating ligands or antibodies onto the surface of delivery vehicles can direct this compound specifically to diseased cells or tissues, increasing efficacy and reducing off-target effects hilarispublisher.comdovepress.com.
Pre-clinical studies evaluating the pharmacokinetics and pharmacodynamics of this compound using these advanced formulations are essential to demonstrate improved bioavailability and targeted delivery.
Addressing Challenges and Opportunities in Natural Product Drug Discovery with this compound as a Model Compound
The journey of a natural product from discovery to drug is fraught with challenges, including isolation, characterization, optimization, and navigating regulatory pathways frontiersin.orgnih.govresearchgate.netfrontiersin.org. This compound can serve as a valuable model compound to study and address these challenges, while also highlighting the opportunities inherent in natural product drug discovery.
Challenges to address include:
Complex Isolation and Purification: Developing efficient and scalable methods for isolating high-purity this compound from its natural sources or engineered systems.
Structure Elucidation and Dereplication: Confirming the structure of this compound and avoiding the rediscovery of known compounds researchgate.net.
Establishing Robust Bioassays: Developing reliable and predictive in vitro and in vivo bioassays to evaluate the activity of this compound and its analogues.
Understanding Mechanism of Action: Fully elucidating the molecular mechanisms by which this compound exerts its biological effects.
Intellectual Property: Navigating the complexities of intellectual property protection for natural products and their derivatives.
Opportunities that this compound research can leverage include:
Chemical Diversity: Natural products like this compound offer unique and complex chemical scaffolds that are often difficult to synthesize synthetically, providing novel starting points for drug discovery frontiersin.org.
Ethnomedicinal Knowledge: The traditional use of plants containing this compound can provide valuable clues about its potential therapeutic applications researchgate.net.
Technological Advancements: Modern analytical techniques, high-throughput screening, and genetic engineering tools are accelerating the pace of natural product research researchgate.net.
Collaborative Research: Fostering collaborations between botanists, chemists, pharmacologists, and engineers is crucial for advancing natural product drug discovery.
By using this compound as a case study, researchers can develop and refine strategies for overcoming the hurdles in natural product drug discovery, paving the way for the development of new therapeutics from the wealth of natural compounds.
Q & A
Q. What are the validated methodologies for isolating Eriojaposide A from natural sources?
Isolation typically involves sequential extraction using polar solvents (e.g., ethanol-water mixtures) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Key considerations include solvent optimization to preserve structural integrity and yield quantification via UV-Vis or LC-MS .
Q. How is the structural elucidation of this compound conducted in current research?
Structural characterization employs a combination of spectroscopic methods:
- NMR (1H, 13C, 2D-COSY) for carbon skeleton and functional group analysis.
- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.
- X-ray crystallography (if crystalline) for absolute stereochemistry.
Cross-referencing with literature data and computational modeling (e.g., DFT for NMR prediction) enhances accuracy .
Q. What in vitro/in vivo models are standard for screening the bioactivity of this compound?
Common models include:
- Cytotoxicity assays (MTT, SRB) against cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory tests (LPS-induced RAW264.7 macrophages for NO inhibition).
- In vivo models (rodent studies for pharmacokinetics and toxicity).
Standardization of positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves is critical for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Variability in compound purity (validate via HPLC ≥95% purity).
- Differences in assay conditions (e.g., cell line passage number, serum concentration).
- Species-specific metabolic responses (compare human vs. murine models).
Systematic replication studies and meta-analyses of raw data (e.g., IC50 values) are essential. Use tools like PRISMA guidelines for literature synthesis .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound?
SAR studies involve:
- Functional group modification (e.g., acetylation, glycosylation) to identify pharmacophores.
- Comparative bioactivity assays of analogs (e.g., methylated vs. hydroxylated derivatives).
- Computational docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs.
Dose-dependent response curves and statistical validation (ANOVA, p<0.05) are mandatory .
Q. How can molecular targets of this compound be identified experimentally?
Target identification strategies include:
- Affinity chromatography with immobilized this compound to capture binding proteins.
- CRISPR-Cas9 screens for gene knockouts altering compound sensitivity.
- Transcriptomic/proteomic profiling (RNA-seq, SILAC) to detect pathway modulation.
Triangulation with cheminformatics tools (e.g., SwissTargetPrediction) improves specificity .
Q. What experimental designs are optimal for studying this compound’s synergistic effects in combination therapies?
Use Chou-Talalay combination index (CI) :
- Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios with standard drugs).
- Isobolographic analysis to distinguish additive vs. synergistic effects.
- Mechanistic studies (e.g., Western blotting for apoptosis markers).
Include negative controls (vehicle-only) and statistical power analysis to ensure robustness .
Data Management and Validation
Q. How should researchers address discrepancies in spectral data during structural verification?
- Replicate experiments under identical conditions (solvent, temperature).
- Cross-validate with independent techniques (e.g., compare NMR with X-ray data).
- Deposit raw spectra in public repositories (e.g., Zenodo) for peer review .
Q. What statistical frameworks are recommended for analyzing dose-response data of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
